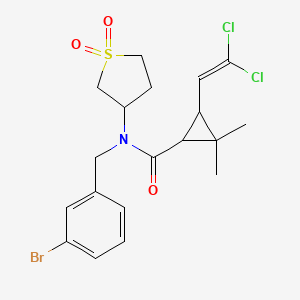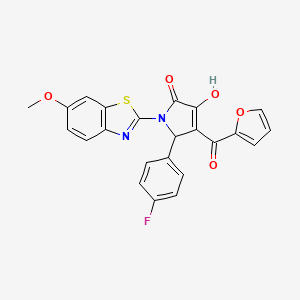![molecular formula C26H30N2O3S B12143659 5-Methyl-2-(propan-2-yl)cyclohexyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate](/img/structure/B12143659.png)
5-Methyl-2-(propan-2-yl)cyclohexyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(propan-2-yl)cyclohexyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with a methyl and an isopropyl group, and an ester linkage to a quinazolinone derivative. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate typically involves multi-step organic synthesis. One common route starts with the preparation of the cyclohexyl ester intermediate. This can be achieved by esterification of 5-Methyl-2-(propan-2-yl)cyclohexanol with acetic acid under acidic conditions.
Next, the quinazolinone derivative is synthesized separately. This involves the condensation of anthranilic acid with benzaldehyde to form 2-phenylquinazolin-4(3H)-one. The final step involves the coupling of the cyclohexyl ester with the quinazolinone derivative using a thiol reagent under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for esterification and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring and the quinazolinone moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the ester and quinazolinone. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage and the aromatic ring of the quinazolinone. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or quinazolinone derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The quinazolinone moiety is known for its biological activity, which could be harnessed in drug discovery.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for anti-inflammatory, anticancer, or antimicrobial agents.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Methyl-2-(propan-2-yl)cyclohexyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The quinazolinone moiety is known to bind to various proteins, potentially inhibiting their function or altering their signaling pathways.
類似化合物との比較
Similar Compounds
2-Phenylquinazolin-4(3H)-one: A simpler quinazolinone derivative with known biological activity.
5-Methyl-2-(propan-2-yl)cyclohexanol: The cyclohexyl alcohol precursor used in the synthesis.
Ethyl 2-(4-oxo-3-phenylquinazolin-2-ylthio)acetate: A similar ester with an ethyl group instead of the cyclohexyl moiety.
Uniqueness
The uniqueness of 5-Methyl-2-(propan-2-yl)cyclohexyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate lies in its combination of a cyclohexyl ester and a quinazolinone derivative. This structure provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C26H30N2O3S |
|---|---|
分子量 |
450.6 g/mol |
IUPAC名 |
(5-methyl-2-propan-2-ylcyclohexyl) 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C26H30N2O3S/c1-17(2)20-14-13-18(3)15-23(20)31-24(29)16-32-26-27-22-12-8-7-11-21(22)25(30)28(26)19-9-5-4-6-10-19/h4-12,17-18,20,23H,13-16H2,1-3H3 |
InChIキー |
JDSDVBUPARSYDD-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C(C1)OC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12143584.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12143585.png)

![methyl 4-({1-[2-(diethylamino)ethyl]-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B12143591.png)
![1-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea](/img/structure/B12143595.png)
![{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B12143601.png)


![1'-[3-(dimethylamino)propyl]-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12143616.png)
![1-(4-Chlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B12143619.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12143632.png)

![N-(2-methoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12143641.png)
![N-cyclohexyl-6-imino-11-methyl-2-oxo-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12143649.png)
